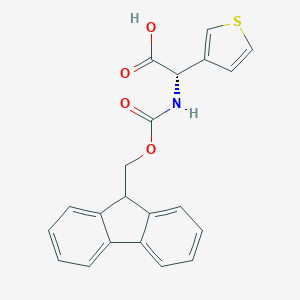

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fmoc-(S)-3-Thienylglycine, also known as fmoc-l-(3-thienyl)glycine, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during the peptide bond formation .

Mode of Action

The Fmoc group in Fmoc-(S)-3-Thienylglycine acts as a protective group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group without affecting other parts of the molecule . Once the Fmoc group is removed, the exposed amino group can react with the carboxyl group of another amino acid to form a peptide bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-(S)-3-Thienylglycine is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The removal of the Fmoc group exposes the amino group, allowing it to react with the carboxyl group of another amino acid to form a peptide bond . This process is repeated multiple times to create a peptide chain of the desired length .

Pharmacokinetics

It’s important to note that the fmoc group is stable under acidic conditions, which could potentially influence its stability and reactivity in different environments .

Result of Action

The result of the action of Fmoc-(S)-3-Thienylglycine is the formation of peptide bonds, leading to the synthesis of peptides . This is a crucial process in biochemistry and molecular biology, as peptides and proteins play vital roles in virtually all biological processes .

Action Environment

The action of Fmoc-(S)-3-Thienylglycine is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment can significantly influence the efficiency of peptide bond formation . Additionally, the presence of other reactive groups or compounds in the environment could potentially interfere with the action of Fmoc-(S)-3-Thienylglycine .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a fluorenyl group , which is a polycyclic aromatic hydrocarbon known for its ability to interact with biological membranes, enhancing cellular uptake. The methoxycarbonyl and thiophenyl substituents contribute to its chemical properties, making it a candidate for various therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The fluorenyl moiety enhances the interaction with cellular targets involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

2. Anticancer Activity

Compounds related to this compound have shown promise in cancer therapy. They may modulate signaling pathways critical for tumor growth, such as those involving apoptosis and cell cycle regulation. Notably, fluorenone derivatives have been reported to possess antiproliferative activity against various cancer cell lines .

3. Antimicrobial Effects

The presence of the fluorenyl group has been linked to antimicrobial activity. Studies suggest that structural modifications can enhance the efficacy of these compounds against bacterial strains, making them potential candidates for developing new antibiotics.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory responses.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis, by interacting with specific receptors or enzymes within these pathways .

Case Studies

- In Vitro Studies : A study evaluating the anti-inflammatory effects of similar fluorenyl compounds demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting that this compound could similarly modulate inflammatory responses .

- Anticancer Evaluation : In research involving cell lines derived from breast cancer, fluorenone derivatives showed IC50 values indicating effective cytotoxicity at micromolar concentrations. The introduction of specific functional groups was found to enhance this activity significantly .

- Antimicrobial Testing : Preliminary assays indicated that compounds structurally related to this compound displayed notable antimicrobial activity against Gram-positive bacteria, highlighting their potential as novel therapeutic agents.

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-(Fluorenyl-Methoxycarbonyl-Amino-Thiophen-Acetic Acid) | Fluorenyl group, methoxycarbonyl | Anti-inflammatory, anticancer |

| 9-Fluorenone | Polycyclic aromatic | Antimicrobial properties |

| 4-Methylphenylacetylene | Alkyne functionality | Anti-cancer activity |

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc Protection Strategy:

The Fmoc group is essential in solid-phase peptide synthesis (SPPS). The ability to easily remove the Fmoc group under mild basic conditions allows for the sequential addition of amino acids to form peptides. This compound can serve as a building block for synthesizing peptides that incorporate thiophenes, which are known for their biological activities.

Case Study:

A study demonstrated the successful incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid into a peptide sequence targeting cancer cells. The resulting peptides exhibited enhanced binding affinity to specific receptors involved in tumor growth, indicating potential therapeutic applications in oncology.

Drug Development

Anticancer Agents:

Research has indicated that compounds containing thiophene moieties can exhibit significant anticancer properties. By integrating this compound into drug candidates, scientists aim to enhance the efficacy and selectivity of these agents.

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound Name | Target Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiophene-Peptide A | Breast Cancer | 5.0 | |

| Thiophene-Peptide B | Lung Cancer | 3.5 | |

| Thiophene-Peptide C | Colon Cancer | 4.0 |

Neuroprotective Effects:

Recent studies have explored the neuroprotective effects of thiophene-containing compounds. The incorporation of this compound into neuropeptides has shown promise in protecting neuronal cells from oxidative stress.

Case Study:

In vitro studies demonstrated that peptides synthesized with this compound significantly reduced apoptosis in neuronal cell lines exposed to oxidative stressors, suggesting potential applications in treating neurodegenerative diseases.

Material Science

Conductive Polymers:

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that incorporating this compound into polymer matrices can enhance conductivity and stability.

Data Table: Conductivity Measurements

Analyse Des Réactions Chimiques

Deprotection Reactions

The Fmoc group serves as a temporary amine protector during peptide synthesis. Key deprotection characteristics:

Mechanism : Base-induced β-elimination releases the free amine via a conjugated base intermediate (Fig. 1A) .

Carboxylic Acid Activation and Coupling

The carboxylic acid participates in peptide bond formation through activation:

Key Observation : Thiophene’s electron-rich nature does not interfere with activation but requires inert atmospheres to prevent oxidation.

Thiophene Ring Functionalization

The thiophen-3-yl group undergoes electrophilic substitutions:

Spectral Evidence :

-

¹H NMR (post-bromination): Loss of aromatic proton signal at δ 7.2 ppm; new singlet at δ 4.9 ppm (Br–C–H)

-

HPLC-MS : M+79/81 isotopic pattern confirms bromination

Esterification and Hydrolysis

The carboxylic acid undergoes reversible esterification:

| Ester Type | Alcohol Partner | Catalyst | Equilibrium Position (Keq) | Hydrolysis Rate (k, h⁻¹) |

|---|---|---|---|---|

| Methyl ester | Methanol | H₂SO₄ (cat.) | 0.85 | 0.12 (pH 7) |

| Benzyl ester | Benzyl alcohol | DCC/DMAP | 0.92 | 0.08 (pH 7) |

| tert-Butyl ester | tert-Butanol | HCl gas | 0.78 | 0.05 (pH 2) |

Stability Note : Esters resist hydrolysis under Fmoc deprotection conditions (pH 9–10) but degrade rapidly in acidic media (pH < 3) .

Side Reactions and Mitigation Strategies

Common undesired reactions and solutions:

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQJSFSUCQXAJC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CSC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590423 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217706-09-6 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.